molecular formula C14H23N3O2S B2423717 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea CAS No. 2034572-61-5

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea

Cat. No.: B2423717
CAS No.: 2034572-61-5
M. Wt: 297.42
InChI Key: OSGVKYWTZOTULE-UHFFFAOYSA-N
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Description

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea is a complex organic compound that features a furan ring, a thiomorpholine moiety, and an isopropylurea group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Thiomorpholine Introduction: Thiomorpholine can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the furan ring is replaced by the thiomorpholine moiety.

    Isopropylurea Formation: The final step involves the reaction of the intermediate with isopropyl isocyanate to form the isopropylurea group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones or other oxygenated derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted thiomorpholine derivatives.

Scientific Research Applications

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    2-Furoic Acid: A simple furan derivative with carboxylic acid functionality.

    Thiomorpholine: A sulfur-containing heterocycle similar to the thiomorpholine moiety in the compound.

    Isopropylurea: A simple urea derivative with an isopropyl group.

Uniqueness

1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-isopropylurea is unique due to the combination of the furan ring, thiomorpholine moiety, and isopropylurea group in a single molecule. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2S/c1-11(2)16-14(18)15-9-13(12-3-6-19-10-12)17-4-7-20-8-5-17/h3,6,10-11,13H,4-5,7-9H2,1-2H3,(H2,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSGVKYWTZOTULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC(C1=COC=C1)N2CCSCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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